molecular formula C16H19N3O2 B2815729 N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide CAS No. 851095-91-5

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide

Cat. No.: B2815729
CAS No.: 851095-91-5
M. Wt: 285.347
InChI Key: ZLQUBWUDHNXLAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide is a 1,3,4-oxadiazole derivative characterized by a tetrahydronaphthalene moiety linked to the oxadiazole core and a butanamide side chain. The 1,3,4-oxadiazole scaffold is pharmacologically significant due to its electron-deficient aromatic system, which enhances binding interactions with biological targets.

Properties

IUPAC Name

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-2-5-14(20)17-16-19-18-15(21-16)13-9-8-11-6-3-4-7-12(11)10-13/h8-10H,2-7H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLQUBWUDHNXLAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(O1)C2=CC3=C(CCCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide typically involves multiple steps:

    Formation of the Tetrahydronaphthalene Moiety: This can be achieved through the hydrogenation of naphthalene derivatives under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the tetrahydronaphthalene derivative with the oxadiazole intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydronaphthalene moiety, leading to the formation of naphthalene derivatives.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the amide group, where nucleophiles can replace the butyramide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Naphthalene derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted amides or esters, depending on the nucleophile used.

Scientific Research Applications

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interactions with various enzymes and receptors, providing insights into its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]butanamide involves its interaction with specific molecular targets such as enzymes or receptors. The tetrahydronaphthalene moiety can facilitate binding to hydrophobic pockets, while the oxadiazole ring can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected 1,3,4-Oxadiazole Derivatives

Compound Name / ID Core Substituent (R1) Amide Substituent (R2) Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound 5,6,7,8-Tetrahydronaphthalen-2-yl Butanamide Not Reported Hypothetical (Based on Analogs)
OZE-I () 5,6,7,8-Tetrahydronaphthalen-2-yl Cyclopropanecarboxamide 283.32 Antimicrobial (S. aureus)
Compound 6 () 5,6,7,8-Tetrahydronaphthalen-2-yl 3-Trifluoromethylbenzamide ~415.34 (Calculated) Not Reported
Compound 9 () 5,6,7,8-Tetrahydronaphthalen-2-yl Thioacetamide-Nitrothiazole ~490.52 (Calculated) Anticancer (A549/C6 Cells)
Compound 5,6,7,8-Tetrahydronaphthalen-2-yl 4-Chlorophenoxyacetamide ~400.85 (Calculated) Not Reported

Key Observations :

  • Amide Chain Diversity : The target compound’s butanamide group is distinct from cyclopropanecarboxamide (OZE-I) and aryl-substituted amides (e.g., trifluoromethylbenzamide in Compound 6). Butanamide’s linear alkyl chain may enhance flexibility and reduce steric hindrance compared to bulkier aryl or heterocyclic substituents .
  • Tetrahydronaphthalene vs.

Insights :

  • The target compound’s synthesis would likely follow analogous amide coupling protocols (e.g., ’s Procedure B). However, low yields in similar compounds (e.g., 15% for Compound 6) suggest challenges in optimizing reaction conditions for bulky substituents .

Antimicrobial Activity ():

  • OZE-I (cyclopropanecarboxamide analog) inhibits Staphylococcus aureus planktonic cells and biofilms (MIC = 8 µg/mL). The cyclopropane group may enhance membrane disruption, whereas the target compound’s butanamide might exhibit reduced potency due to lower rigidity .

Anticancer Activity ():

  • Compound 9 (thioacetamide-nitrothiazole derivative) induces mitochondrial depolarization and apoptosis in A549 and C6 cells. The nitrothiazole moiety likely contributes to pro-apoptotic effects, which the target compound lacks.

Physicochemical and Spectroscopic Data

Table 3: NMR and MS Data for Selected Analogs

Compound ID (Source) $^1$H NMR Shifts (δ ppm) $^13$C NMR Shifts (δ ppm) HRMS (Observed)
Compound 6b () 5.38 (–NCH2CO–), 8.36 (triazole), 10.79 (–NH) 52.0, 61.6, 165.0 (C=O) 404.1348 [M+H]$^+$
OZE-I () Not Reported Not Reported 283.32 (Calculated)

Comparison :

  • The target compound’s NMR would likely show characteristic oxadiazole proton signals near δ 8.3–8.4 ppm and amide –NH signals around δ 10.7–11.0 ppm, as seen in analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.